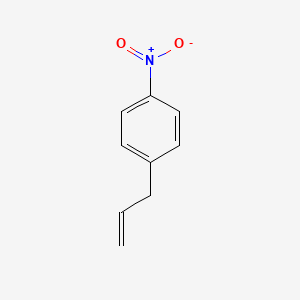

p-Allylnitrobenzene

Description

p-Allylnitrobenzene (IUPAC name: 1-nitro-4-prop-2-en-1-ylbenzene) is a nitroaromatic compound characterized by a benzene ring substituted with a nitro (-NO₂) group and an allyl (-CH₂CH=CH₂) group in the para positions. Its molecular formula is C₉H₉NO₂, with a molecular weight of 163.18 g/mol . Synonyms include allyl p-nitrophenyl ether, p-nitroallylbenzene, and 1-nitro-4-(2-propen-1-yl)benzene .

Properties

CAS No. |

53483-17-3 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

1-nitro-4-prop-2-enylbenzene |

InChI |

InChI=1S/C9H9NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2,4-7H,1,3H2 |

InChI Key |

UCHCAUUKJXSNAT-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Structure : The allyl group introduces π-electron density into the aromatic system, influencing reactivity in electrophilic substitution and coordination chemistry .

- Synthesis : High-yield routes (97%) involve nucleophilic aromatic substitution or coupling reactions, as seen in related allyl-nitrobenzene derivatives .

- Applications : Used in ligand design for transition metal catalysis, where the allyl group enhances metal-alkene interactions in complexes .

Structural Comparisons

The table below compares p-Allylnitrobenzene with structurally analogous nitrobenzene derivatives:

Key Insight : The allyl group in this compound provides unique electronic and steric profiles compared to methyl (p-nitrotoluene) or bulky neopentyl groups, impacting reactivity in catalytic systems .

Reactivity and Chemical Properties

- Electrophilic Substitution : The allyl group in this compound donates electron density via conjugation, making the ring more reactive than p-nitrotoluene (electron-withdrawing methyl) but less reactive than p-methoxynitrobenzene .

- Coordination Chemistry : The allyl moiety facilitates η³-binding to transition metals (e.g., Pd, Pt), enabling applications in catalysis. This contrasts with p-neopentylnitrobenzene, where steric bulk limits metal coordination .

- Stability : Allyl groups can undergo isomerization or oxidation, whereas chloro-substituted derivatives (e.g., 1-(allyloxy)-4-chloro-2-nitrobenzene) exhibit greater stability under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.